molecular formula C11H20BrNO2 B8242074 tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate

Cat. No.: B8242074
M. Wt: 278.19 g/mol
InChI Key: VYWILIRJCAZVBU-YGPZHTELSA-N
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Description

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclopentane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carbamate moiety provides stability and protection to the molecule. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R)-3-(chloromethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1R)-3-(iodomethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate

Uniqueness

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWILIRJCAZVBU-YGPZHTELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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